Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate
Brand Name: Vulcanchem
CAS No.: 1396965-16-4
VCID: VC6548357
InChI: InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3
SMILES: CCOC(=O)C(CSCCC(=C(F)F)F)N
Molecular Formula: C9H14F3NO2S
Molecular Weight: 257.27

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate

CAS No.: 1396965-16-4

Cat. No.: VC6548357

Molecular Formula: C9H14F3NO2S

Molecular Weight: 257.27

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate - 1396965-16-4

Specification

CAS No. 1396965-16-4
Molecular Formula C9H14F3NO2S
Molecular Weight 257.27
IUPAC Name ethyl 2-amino-3-(3,4,4-trifluorobut-3-enylsulfanyl)propanoate
Standard InChI InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3
Standard InChI Key FGLNTLUORLDQFU-UHFFFAOYSA-N
SMILES CCOC(=O)C(CSCCC(=C(F)F)F)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate is systematically named according to IUPAC guidelines as ethyl 2-amino-3-(3,4,4-trifluorobut-3-en-1-ylsulfanyl)propanoate. Its structure integrates three key moieties:

  • An ethyl ester group at the carboxyl terminus.

  • A central cysteine-derived amino acid backbone.

  • A 3,4,4-trifluorobut-3-enyl sulfanyl side chain .

The compound’s stereochemistry and conformational flexibility remain uncharacterized in published literature, though its InChI key (InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3) suggests a single enantiomeric form is cataloged.

Molecular Properties

Key physicochemical properties, partially predicted via computational models, include:

PropertyValueSource
Molecular Weight257.27 g/mol
Density1.235 ± 0.06 g/cm³
Boiling Point305.0 ± 42.0 °C
pKa6.37 ± 0.33

The relatively low pKa (6.37) indicates moderate acidity at physiological pH, likely influencing its solubility and reactivity in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocols for synthesizing this compound are documented, analogous cysteine derivatives are typically prepared through nucleophilic thiol-ene reactions or Michael additions. For example, ethyl 3-(3-aminophenyl)propanoate—a structurally simpler analog—is synthesized via tandem Knoevenagel condensation and alkylidene reduction . Applied to this compound, such methods might involve:

  • Thiol-Ene Coupling: Reaction of ethyl 2-aminopropanoate with 3,4,4-trifluoro-3-butenyl thiol under radical or base-catalyzed conditions.

  • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to shield the amine during sulfanyl group incorporation .

Challenges in Production

The trifluoroalkene moiety introduces steric and electronic challenges, necessitating anhydrous conditions and inert atmospheres to prevent premature hydrolysis or polymerization . Scalability is further limited by the cost of fluorinated building blocks and the need for specialized purification techniques (e.g., preparative HPLC) .

Research Insights and Biological Activity

Fluorination and Drug Design

The 3,4,4-trifluorobut-3-enyl group is a hallmark of modern medicinal chemistry. Fluorine’s electronegativity and small atomic radius enhance binding affinity to target proteins while improving metabolic stability . In preclinical studies, analogous compounds demonstrate:

  • Enhanced Lipophilicity: LogP values increased by 0.5–1.0 units compared to non-fluorinated analogs, facilitating blood-brain barrier penetration.

  • Oxidative Stability: Resistance to cytochrome P450-mediated degradation, prolonging plasma half-life .

SupplierLocationPurity Grade
Matrix ScientificUnited States≥95%
Key Organics LimitedUnited Kingdom≥98%
Ryan Scientific, Inc.United States≥90%

Pricing ranges from $1,200–$2,500 per gram, reflecting its niche status and complex synthesis .

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